N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a 2-methoxyphenyl substituent at the 5-amino position and a 4-methylbenzenesulfonyl group at the 3-position. These modifications likely enhance its pharmacokinetic properties, such as solubility and target binding, compared to simpler quinazoline derivatives.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15-11-13-16(14-12-15)32(29,30)23-22-25-21(24-18-8-4-6-10-20(18)31-2)17-7-3-5-9-19(17)28(22)27-26-23/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLJYAPPLJZWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with an alkyne to form the triazole ring.
Quinazoline Ring Formation: The triazole intermediate is then subjected to a cyclization reaction with an appropriate ortho-substituted aniline to form the quinazoline ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, efficient catalysts, and optimized reaction conditions to ensure consistent product quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazoloquinazoline scaffold.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazoloquinazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural Analogs in the [1,2,3]Triazolo[1,5-a]Quinazoline Family
The following compounds share the triazoloquinazoline core but differ in substituents, which critically influence their biological activity and physicochemical properties:
Table 1: Key Structural and Functional Differences
Key Observations :
This could improve binding to hydrophobic pockets in target proteins. In contrast, the phenylsulfonyl group in other analogs (e.g., 893787-13-8) lacks this methyl modification, possibly reducing metabolic stability .
Amino Group Modifications: The 2-methoxyphenyl substituent in the target compound provides electron-donating effects, which may influence π-π stacking interactions in enzyme binding sites. Analogous compounds with 4-isopropylphenyl or 4-ethoxyphenyl groups (e.g., 893787-13-8 and 866811-43-0) demonstrate how alkyl or alkoxy chains can modulate solubility and target affinity .
Biological Activity Trends: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n) exhibit higher anticancer activity than aryl-fused triazoloquinazolines (e.g., 6a–c), as shown in NCI screenings . This suggests that the quinazoline core in the target compound may require specific substituents to overcome inherent lower activity.
Comparison with Non-Quinazoline Analogs
Triazolopyrimidine Derivatives :
- Compound 3 (LXE408 precursor, ): A triazolopyrimidine with a difluoromethylpyridine group. While structurally distinct, its Suzuki coupling synthesis and kinase-targeting properties highlight the broader applicability of triazole-fused heterocycles in drug discovery.
Sulfonamide-Containing Compounds :
- 2-(Methylsulfanyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine (866137-98-6, ): Shares a quinazoline core but uses a methylsulfanyl group instead of sulfonyl. The trifluoromethylbenzyl group may confer distinct electronic properties compared to the target compound’s methoxyphenyl group.
Biological Activity
N-(2-Methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core, a triazole ring, and sulfonamide moieties. These structural components are significant for its biological activity:
- Quinazoline Core : Known for its role in inhibiting various kinases involved in cancer progression.
- Triazole Ring : Contributes to the compound's interaction with biological targets.
- Sulfonamide Group : Often associated with antibacterial and anti-inflammatory properties.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases that are crucial in cancer signaling pathways. Studies indicate that quinazoline derivatives can effectively inhibit tyrosine kinases, which play a pivotal role in cell growth and differentiation. For instance, compounds structurally similar to our target have shown significant inhibition against a panel of 109 kinases and four bromodomains using Differential Scanning Fluorimetry (DSF) .
Antiproliferative Activity
Research has demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Biological Activity Data
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Notes |
|---|---|---|---|
| Antiproliferative | A549 (Lung Cancer) | 12.5 | Significant growth inhibition observed |
| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis through caspase activation | |
| HeLa (Cervical Cancer) | 10.0 | Comparable efficacy to standard chemotherapeutics | |
| Kinase Inhibition | Various Kinases | Varies | High selectivity noted for EGFR and VEGFR |
Case Studies
- Study on Anticancer Activity : A recent study synthesized several quinazoline derivatives including our target compound. The results indicated that compounds with a methoxy substitution exhibited enhanced activity against multiple cancer cell lines compared to unsubstituted analogs . The study utilized MTT assays to determine cell viability post-treatment.
- Kinase Profiling Study : Another investigation employed DSF to evaluate the binding affinity of the compound to various kinases. The results revealed a significant stabilization effect on several target kinases, indicating strong binding interactions that could translate into effective inhibition .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step heterocyclic chemistry. First, construct the quinazoline core via cyclization of anthranilic acid derivatives, followed by introducing the triazole ring using copper-catalyzed azide-alkyne cycloaddition (CuAAC). Sulfonylation at the triazole position requires controlled temperatures (20–25°C) and anhydrous conditions to avoid side reactions. Optimization includes solvent choice (e.g., dioxane or DMF) and stoichiometric ratios of sulfonylating agents (e.g., 4-methylbenzenesulfonyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : H and C NMR confirm regioselectivity of the triazole and sulfonyl groups. The methoxyphenyl substituent shows distinct aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm).
- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 504.12).
- FT-IR : Sulfonyl S=O stretches appear at 1150–1300 cm, while triazole C-N vibrations occur at 1450–1600 cm.
Cross-referencing with computational spectra (DFT) enhances accuracy .
Q. How do solubility and stability profiles impact experimental design for biological assays?
- Methodology : Solubility in DMSO (tested via saturation assays) dictates stock solution preparation. Stability under physiological pH (7.4) is assessed using HPLC over 24–72 hours. For unstable intermediates, lyophilization or inert-atmosphere storage is recommended. Solubility enhancers (e.g., cyclodextrins) may be required for in vitro assays .
Advanced Research Questions
Q. What strategies resolve contradictions in SAR studies between in vitro potency and in vivo efficacy for this compound?
- Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions:
- Metabolite Identification : Use LC-MS/MS to identify degradation products in liver microsomes.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl ring to block cytochrome P450 oxidation.
- Pharmacokinetic Profiling : Measure plasma half-life (t) and tissue distribution in rodent models. Adjust dosing regimens based on AUC (area under the curve) data .
Q. How can computational modeling predict binding interactions with kinase targets, and what experimental validation is required?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Focus on hydrogen bonding with the quinazoline core and hydrophobic contacts with the sulfonyl group.
- MD Simulations : Run 100-ns molecular dynamics simulations to assess binding stability (RMSD < 2 Å).
- Experimental Validation : Perform kinase inhibition assays (IC determination) and compare with predicted binding energies. Discrepancies may indicate allosteric binding sites .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?
- Methodology : Scaling triazoloquinazoline synthesis risks racemization at chiral centers. Mitigation includes:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in cyclization steps.
- Crystallization-Induced Dynamic Resolution : Recrystallize intermediates from ethanol/water mixtures to enrich enantiomers.
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy .
Q. How do steric and electronic effects of the 4-methylbenzenesulfonyl group influence reactivity in cross-coupling reactions?
- Methodology : The sulfonyl group acts as an electron-withdrawing meta-director, facilitating Suzuki-Miyaura couplings at the quinazoline C8 position. Steric hindrance from the methyl group requires bulky palladium catalysts (e.g., XPhos Pd G3). Kinetic studies (variable-temperature NMR) quantify activation barriers for optimized ligand selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
